molecular formula C14H16N4O B7465072 1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B7465072
M. Wt: 256.30 g/mol
InChI Key: CDINEMRTVORZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide exerts its effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide can induce cell cycle arrest and promote apoptosis in cancer cells. It can also protect neurons from oxidative stress and prevent the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and promote apoptosis in cancer cells, prevent the aggregation of amyloid beta, and protect neurons from oxidative stress. It has also been found to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several potential future directions for the research on 1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Further studies are needed to determine the optimal dosage and administration route of 1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide and to explore its potential use in other diseases.

Synthesis Methods

The synthesis of 1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves the reaction of 3-aminopyridine with ethyl 2-oxo-2-(3-pyridyl)acetate in the presence of triethylamine and catalytic amounts of acetic acid. The resulting product is then treated with hydrazine hydrate to yield 1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide.

Scientific Research Applications

1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-11-13-5-3-7-17(13)8-9-18(11)14(19)16-12-4-2-6-15-10-12/h2-7,10-11H,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDINEMRTVORZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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